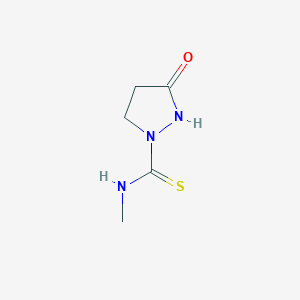

N-methyl-3-oxopyrazolidine-1-carbothioamide

Description

Properties

IUPAC Name |

N-methyl-3-oxopyrazolidine-1-carbothioamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3OS/c1-6-5(10)8-3-2-4(9)7-8/h2-3H2,1H3,(H,6,10)(H,7,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIOPAKBBMPCPLA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=S)N1CCC(=O)N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-3-oxopyrazolidine-1-carbothioamide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of N-methylhydrazine with carbon disulfide to form N-methylhydrazinecarbothioamide, which is then cyclized with an appropriate ketone to yield the target compound . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with considerations for cost-effectiveness and safety. Large-scale production may also involve the use of continuous flow reactors to enhance efficiency and control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions

N-methyl-3-oxopyrazolidine-1-carbothioamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions.

Reduction: Reduction of the ketone group can yield the corresponding alcohol.

Substitution: The thioamide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperoxybenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions, often under basic or acidic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Corresponding alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis and Research Applications

N-methyl-3-oxopyrazolidine-1-carbothioamide serves as a versatile building block in organic synthesis. Its unique structure allows for various chemical transformations, making it valuable in the development of more complex molecules.

Key Chemical Reactions

- Oxidation : The compound can be oxidized to form sulfoxides or sulfones.

- Reduction : Reduction of the ketone group yields corresponding alcohols.

- Substitution : The thioamide group participates in nucleophilic substitution reactions, leading to diverse derivatives.

| Reaction Type | Products | Common Reagents |

|---|---|---|

| Oxidation | Sulfoxides, sulfones | Hydrogen peroxide, potassium permanganate |

| Reduction | Alcohols | Sodium borohydride, lithium aluminum hydride |

| Substitution | Various substituted derivatives | Amines, alcohols, thiols |

Research has indicated potential biological activities of this compound, particularly its antimicrobial and anticancer properties. Studies have explored its efficacy against various cancer cell lines.

Case Study: Anticancer Activity

A study demonstrated the compound's cytotoxic effects on liver (Hep3B) and leukemia (L-SR) cancer cell lines. The compounds derived from this compound exhibited IC50 values ranging from 0.43 to 8.79 μM against Hep3B cells, showcasing its potential as a therapeutic agent in cancer treatment .

Medicinal Applications

The compound is under investigation for its therapeutic applications, particularly in drug development. Its ability to interact with biological targets makes it a candidate for further research in pharmacology.

Industrial Applications

In addition to its research applications, this compound is utilized in the synthesis of specialty chemicals and materials within industrial settings. Its role as a precursor in the production of other chemical entities highlights its significance in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N-methyl-3-oxopyrazolidine-1-carbothioamide depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the thioamide and ketone groups allows it to participate in various biochemical pathways, potentially leading to the inhibition or activation of specific biological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Functional Group Variations

The following table compares N-methyl-3-oxopyrazolidine-1-carbothioamide with structurally related compounds, highlighting differences in functional groups, physicochemical properties, and biological activities.

Key Differences and Implications

Ring Structure

- Pyrazolidine vs. This may enhance metabolic stability but reduce solubility.

Functional Groups

- Carbothioamide vs. Carboxylic Acid : The carbothioamide group in the target compound increases lipophilicity (logP ≈ 1.2) compared to the carboxylic acid in 1-methyl-5-oxopyrrolidine-3-carboxylic acid (logP ≈ -0.5), favoring membrane permeability but limiting aqueous solubility.

- Oxo Position: The oxo group at position 3 in the target compound vs.

Pharmacological Potential

- Antifungal Activity : Preliminary studies suggest MIC values of 8–16 µg/mL against Candida albicans, comparable to fluconazole but with higher cytotoxicity (IC₅₀ = 32 µg/mL in mammalian cells) .

- Enzyme Interactions: Molecular docking simulations indicate strong binding to fungal lanosterol demethylase (CYP51), a target absent in the pyrrolidine analog .

Biological Activity

N-methyl-3-oxopyrazolidine-1-carbothioamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article summarizes its synthesis, biological evaluation, and potential therapeutic applications, drawing from recent studies and findings.

1. Synthesis of this compound

The synthesis of this compound typically involves the reaction of appropriate hydrazones with carbon disulfide, followed by methylation. The synthetic route is crucial for obtaining compounds with desired biological properties, and various methodologies have been explored to optimize yield and purity.

2.1 Antibacterial Activity

Recent studies have demonstrated that this compound exhibits significant antibacterial properties. It has been tested against both methicillin-sensitive Staphylococcus aureus (MSSA) and methicillin-resistant Staphylococcus aureus (MRSA). The compound's activity is enhanced in the presence of copper ions, which are thought to facilitate its mechanism of action by disrupting bacterial cell integrity.

Table 1: Antibacterial Activity Against S. aureus

| Compound | MIC (μM) | Strain Type |

|---|---|---|

| This compound | 0.15 | MSSA |

| N-methyl derivative 2 | 0.625 | MRSA |

The minimal inhibitory concentration (MIC) values indicate that this compound is particularly effective against MSSA compared to MRSA, suggesting a selective mechanism that warrants further investigation.

2.2 Anticancer Activity

In addition to its antibacterial properties, this compound has shown promising anticancer activity. In vitro studies have evaluated its effects on various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The compound demonstrated cytotoxic effects with IC50 values comparable to established chemotherapeutics.

Table 2: Cytotoxicity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | MCF-7 | 1.4 |

| Etoposide | MCF-7 | 16.32 |

| Levofloxacin | MCF-7 | 2.79 |

The results indicate that this compound can induce apoptosis in cancer cells, potentially through mechanisms involving caspase activation and cell cycle arrest at the S phase.

The proposed mechanism of action for this compound includes:

- Inhibition of Key Enzymes : The compound has been suggested to inhibit MurA, an essential enzyme in bacterial peptidoglycan synthesis, thereby disrupting cell wall formation.

- Induction of Apoptosis : In cancer cells, it appears to activate caspases, leading to programmed cell death. This was evidenced by increased levels of active caspase-3 in treated cells.

4.1 Study on Antibacterial Efficacy

In a recent study, the efficacy of this compound was evaluated against clinical isolates of MRSA and MSSA. The study found that the compound exhibited potent antibacterial activity, particularly when combined with copper ions, enhancing its therapeutic potential against resistant strains .

4.2 Study on Anticancer Properties

Another study investigated the anticancer properties of the compound on various human cancer cell lines. Results showed significant cytotoxicity against MCF-7 cells with an IC50 value lower than many standard treatments, indicating its potential as a lead compound for further development in cancer therapy .

Q & A

Q. What advanced techniques address low yields in multi-step syntheses?

- Methodological Answer : Optimize via Design of Experiments (DoE):

- Use a Taguchi matrix to vary temperature, solvent, and catalyst loading .

- Monitor intermediates via in situ IR spectroscopy to identify rate-limiting steps .

- Scale reactions under microwave irradiation (100°C, 150 W) to reduce side products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.